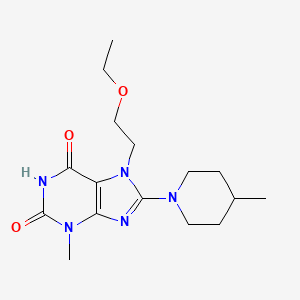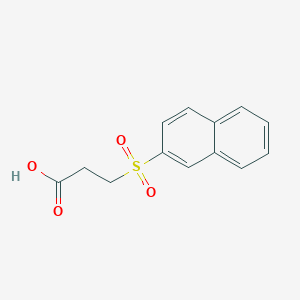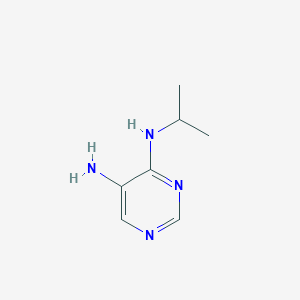
4,5-Pyrimidinediamine, N4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,5-Pyrimidinediamine, N4-(1,1-dimethylethyl)-” is a chemical compound that contains a total of 26 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine .
Molecular Structure Analysis
The molecular structure of “4,5-Pyrimidinediamine, N4-(1,1-dimethylethyl)-” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a primary aromatic amine and a secondary amine .Applications De Recherche Scientifique
Metabolism in Drug Development
- Metabolism of Fostamatinib : This study discusses the metabolism of Fostamatinib, a prodrug of the spleen tyrosine kinase inhibitor R406. It highlights the importance of hepatic and gut bacterial processes in the overall biotransformation of this compound, which is closely related to 4,5-Pyrimidinediamine derivatives (Sweeny et al., 2010).
Genetic and Molecular Research
- Study on O4-Methylthymidine : This research examines the structural properties of O4-Methylthymidine, a promutagen, and its potential mispairing with guanine. This is relevant to understanding the molecular effects of modifications in pyrimidine derivatives (Brennan et al., 1986).
- DNA Methylation in Mammalian Cells : The study explores DNA methylation in mammalian cells, focusing on how pyrimidine derivatives like 5-methylcytosine are integrated into DNA (Sneider & Potter, 1969).
Material Science and Engineering
- Novel Poly(pyridine-imide) with Pyrene Group : This research discusses the synthesis of new poly(pyridine-imide) materials with heterocyclic pyridine groups, which have potential applications in high-performance organic electronics and photonics (Liaw et al., 2007).
Pharmaceutical Applications
- Antiviral Activity of Pyrimidine Derivatives : A study on the antiviral properties of 2,4-diamino-6-hydroxypyrimidines, which are substituted at position 5, against various viruses, highlighting the potential therapeutic applications of pyrimidine derivatives in treating viral infections (Hocková et al., 2003).
Chemical and Biological Properties
- Fluorescent Poly(pyridine-imide) Acid Chemosensor : The development of a novel fluorescent poly(pyridine-imide) acid chemosensor demonstrates the application of pyrimidine derivatives in sensing technologies (Wang et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
4-N-propan-2-ylpyrimidine-4,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-5(2)11-7-6(8)3-9-4-10-7/h3-5H,8H2,1-2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEGFMVXXGYUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Pyrimidinediamine, N4-(1-methylethyl)- | |
CAS RN |
18202-83-0 |
Source


|
| Record name | 4-N-(propan-2-yl)pyrimidine-4,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

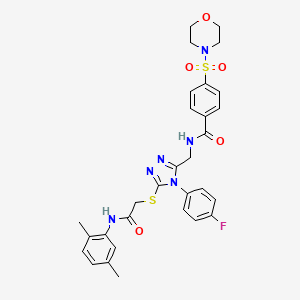
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]acetamide](/img/structure/B2940195.png)

![1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2940200.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2940201.png)
![2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2940202.png)
![(E)-4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2940205.png)
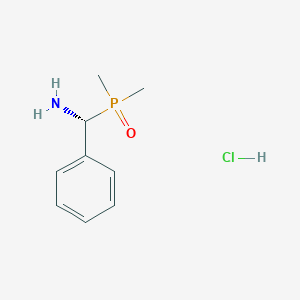
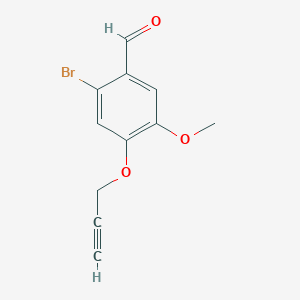
![methyl 2-({2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazino}sulfonyl)benzenecarboxylate](/img/structure/B2940211.png)
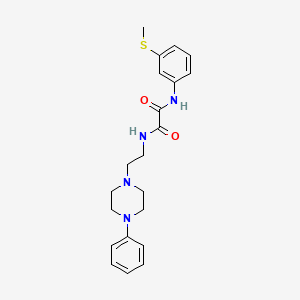
![6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B2940213.png)
